
N-Boc-(2,3-dimethoxyphenyl)-4-piperidinylmethanone
概述
描述
N-Boc-(2,3-dimethoxyphenyl)-4-piperidinylmethanone, also known as Boc-DMP-4-PIP, is an organic compound that has been used in various scientific research applications. It is a derivative of piperidine, an organic compound containing a six-membered ring of nitrogen and carbon atoms. Boc-DMP-4-PIP has been used as a building block in organic synthesis, as well as a starting material for the synthesis of other compounds. This compound has also been used in biological and medicinal research, particularly in the study of enzyme inhibition and drug delivery systems.
科学研究应用
Suzuki–Miyaura Cross-Coupling Reactions
N-Boc-(2,3-dimethoxyphenyl)-4-piperidinylmethanone: can be utilized in Suzuki–Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in organic chemistry. This reaction is known for its mild conditions and tolerance of various functional groups, making it ideal for complex organic syntheses .
Catalytic Protodeboronation
The compound may serve as a precursor in the catalytic protodeboronation of pinacol boronic esters. This process is significant for formal anti-Markovnikov hydromethylation of alkenes, a transformation that is valuable in the synthesis of complex molecules .
Drug Design and Delivery
Due to the presence of the boronic ester moiety, this compound could be explored for its potential in drug design and delivery systems. Boronic acids and their esters are considered for new drugs and drug delivery devices, especially as boron-carriers suitable for neutron capture therapy .
Stability and Reactivity Studies
The stability of boronic esters in aqueous environments is a topic of ongoing research. This compound could be used in studies to understand the hydrolysis susceptibility of phenylboronic pinacol esters, which is crucial for the development of stable and effective boron-containing drugs .
属性
IUPAC Name |
tert-butyl 4-(2,3-dimethoxybenzoyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO5/c1-19(2,3)25-18(22)20-11-9-13(10-12-20)16(21)14-7-6-8-15(23-4)17(14)24-5/h6-8,13H,9-12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGQPSLNQQAJOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=C(C(=CC=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675714 | |
| Record name | tert-Butyl 4-(2,3-dimethoxybenzoyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
139290-71-4 | |
| Record name | 1,1-Dimethylethyl 4-(2,3-dimethoxybenzoyl)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139290-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-(2,3-dimethoxybenzoyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

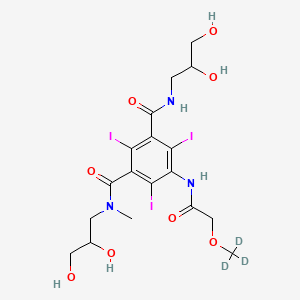
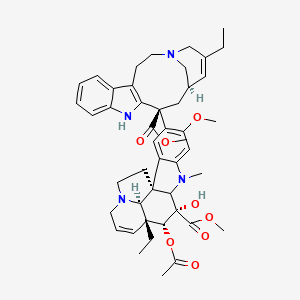
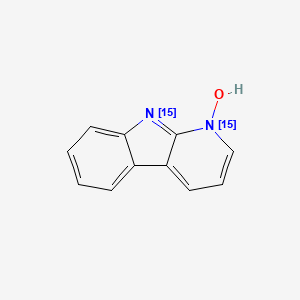
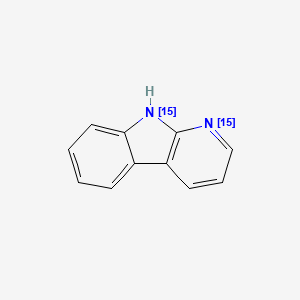

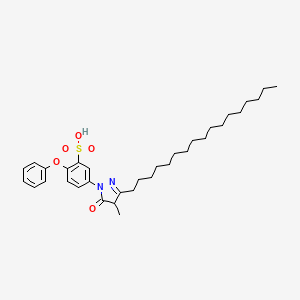
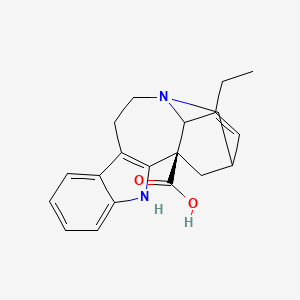
![3-Amino-2-methyl-4-oxo-4,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B564863.png)
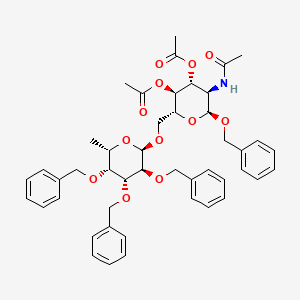

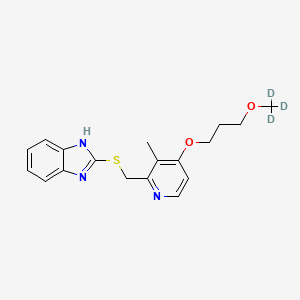
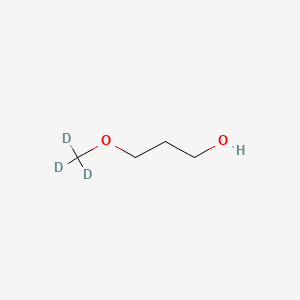
![1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol-d3](/img/structure/B564872.png)